盐酸羟胺

描述

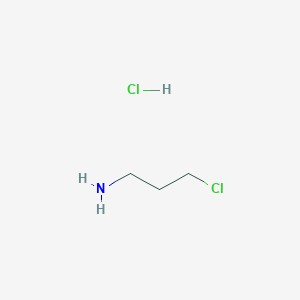

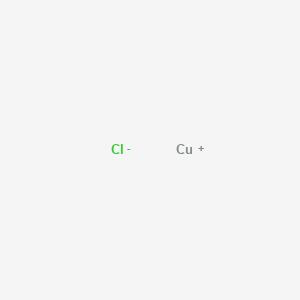

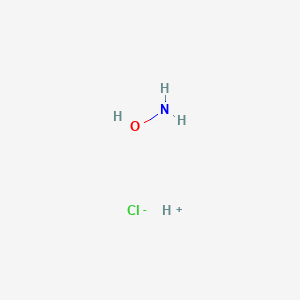

Hydroxylamine hydrochloride, also known as Hydroxylammonium chloride, is an inorganic compound with the chemical formula NH2OH·HCl . It is a white, hygroscopic salt that is widely used as a reactant in electrophilic substitution reactions, oxidation, and reduction reactions . It is almost always provided and used as an aqueous solution .

Synthesis Analysis

Hydroxylamine hydrochloride can be synthesized via the acid-catalyzed hydrolysis of nitromethane . This process involves adding the by-product formic acid to the reaction mixture to establish a homogeneous synthesis system . The reaction time can be significantly shortened to four hours for reaching 90% conversion of nitromethane at 110 °C .Molecular Structure Analysis

The molecular weight of Hydroxylamine hydrochloride is 69.49 . It has a linear formula of NH2OH·HCl .Chemical Reactions Analysis

Hydroxylamine hydrochloride participates in the synthesis of 1,2,4-oxadiazoles, secondary amides, and tertiary amides . It is also used in the reaction with acetamide to produce acetohydroxamic acid .Physical And Chemical Properties Analysis

Hydroxylamine hydrochloride is a white, hygroscopic solid that decomposes when exposed to dampness above 151℃ . It is very soluble in water and alcohol . It has a density of 1.67 g/mL at 25 °C and a melting point of 155-157 °C .科学研究应用

肟和羟肟酸的制备

盐酸羟胺用于在有机合成中制备肟和羟肟酸 . 肟在有机化学中用作羰基的保护基团,并用于胺的制备。羟肟酸在有机化学中用于合成各种化合物。

共聚抑制剂

它是一种共聚抑制剂 . 在聚合物化学中,共聚抑制剂是一种添加到单体中的物质,以防止它们结合形成聚合物。这在控制所得聚合物的大小和性质方面特别有用。

去除溴和多溴化物

盐酸羟胺可用于在从木质纤维素生物质中提取木质素的过程中从溶液中去除溴和多溴化物 . 这在造纸和纸浆工业中很重要,在造纸和纸浆工业中,木质素通常从木浆中去除以改善其性能。

酚降解

盐酸羟胺已被用于在H2O2氧化土壤过程中促进Fe (III)/Fe (II)循环以降解苯酚 . 在1 mM 羟胺存在下,用1 mM H2O2氧化土壤 3 小时后,苯酚的去除率为 76% .

官能化手性叔胺的合成

O-酰基-N,N-二取代羟胺部分由于其能够充当亲电氮源而受到了极大的关注 . 这种反应模式已被证明在通过铜催化的加氢胺化程序合成官能化手性叔胺方面非常有效 .

手性N-杂环的合成

安全和危害

未来方向

Recent advancements in electroanalysis directed toward the sensing of hydroxylamine have been made . Potential future advancements in this field are also expected, along with a discussion of method validation and the use of such devices in real samples for the determination of hydroxylamine .

Relevant Papers The most relevant papers retrieved include a study on the sensing of hydroxylamine and a High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances .

作用机制

Target of Action

Hydroxylamine hydrochloride primarily targets carbonyl carbon of aldehydes or ketones . It acts as a nucleophile , which is a species that donates an electron pair to an electrophile to form a chemical bond in a reaction .

Mode of Action

The mode of action of hydroxylamine hydrochloride involves its interaction with its primary targets, the carbonyl carbon of aldehydes or ketones . It attacks these targets, leading to the formation of an intermediate called an oxime . This reaction is a key step in various biochemical and synthetic processes .

Biochemical Pathways

Hydroxylamine hydrochloride affects several biochemical pathways. It plays a role in the synthesis of oximes from aldehydes and ketones . It also participates in the conversion of acid chlorides to hydroxamic acids . In biological systems, the oxidation of ammonia to hydroxylamine is a step in biological nitrification .

Pharmacokinetics

It’s known that hydroxylamine is a genotoxic impurity that needs to be controlled down to ppm level in pharmaceutical compounds . The permissible daily exposures limit for hydroxylamine is 2 µg/day .

Result of Action

The result of hydroxylamine hydrochloride’s action is the formation of oximes from aldehydes and ketones, and the conversion of acid chlorides to hydroxamic acids . These reactions are crucial in various chemical and pharmaceutical processes .

Action Environment

The action of hydroxylamine hydrochloride can be influenced by environmental factors. It decomposes slowly on contact with moisture and gives off irritating or toxic fumes in a fire . It also poses a risk of explosion as a result of decomposition when heated . Therefore, it should be stored in a dry, cool area without drain or sewer access .

生化分析

Biochemical Properties

Hydroxylamine hydrochloride plays a significant role in various biochemical reactions. It is a reducing agent that is routinely used for the deacetylation of SATA to form free sulfhydryls . It also converts aldehydes and ketones (carbonyls) to their oxime derivative in weak bases . The ability of hydroxylamine hydrochloride to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .

Cellular Effects

Hydroxylamine hydrochloride can have various effects on different types of cells and cellular processes. For instance, it has been shown to influence cell function by modifying protein S-acylation . This modification can regulate protein localization, stability, trafficking, and interaction with effectors .

Molecular Mechanism

The molecular mechanism of action of hydroxylamine hydrochloride involves its ability to act as a nucleophile in competition with oxygen . Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This mechanism allows hydroxylamine hydrochloride to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Hydroxylamine hydrochloride is relatively unstable and can decompose over time, especially in the presence of heat or light . Hydroxylamine hydrochloride is more stable and less prone to decomposition . This stability allows it to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of hydroxylamine hydrochloride can vary with different dosages in animal models

Metabolic Pathways

Hydroxylamine hydrochloride is involved in the nitrogen cycle in soil and in wastewater treatment plants . It is a biological intermediate in nitrification (biological oxidation of ammonia with oxygen into nitrite) and in anammox (biological oxidation of nitrite and ammonium into dinitrogen gas) which are important in the nitrogen cycle .

属性

IUPAC Name |

hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH.H3NO, NH2OH.HCl, ClH4NO | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³ | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

5470-11-1 | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4ZA62Z4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。